1-Azido-2-chloroethane
Description
Historical Perspective and Evolution of Azide (B81097) Chemistry
The journey of azide chemistry began in 1864 with Peter Griess's synthesis of the first organic azide, phenyl azide. sigmaaldrich.comsigmaaldrich.com Initially, azides were largely regarded as energetic and potentially hazardous compounds, limiting their exploration. britannica.com However, over the 20th century, a deeper understanding of their reactivity and stability began to unfold. nobelprize.org A pivotal moment in this evolution was the work of Rolf Huisgen in the 1960s, which defined and detailed the mechanism of 1,3-dipolar cycloaddition reactions, a cornerstone of azide reactivity. nobelprize.org
This foundational work, along with subsequent discoveries, catalyzed a paradigm shift. Chemists began to recognize organic azides not just as potential explosives, but as exceptionally versatile synthetic intermediates. nih.gov Their applications expanded into numerous areas, including the synthesis of heterocycles, peptides, and other complex natural products. nih.govresearchgate.net The development of reactions like the Staudinger ligation and the Nobel Prize-winning Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," solidified the role of azides as indispensable tools in chemical biology, drug discovery, and materials science. sigmaaldrich.comnobelprize.orgacs.org The azido (B1232118) group is now also valued as a masked amino group or a protecting group for primary amines in sensitive substrates. sigmaaldrich.comresearchgate.net This evolution from a chemical curiosity to a staple of the synthetic chemist's toolbox underscores the enduring utility of the azide functional group.
Significance of Halogenated Azidoethanes as Versatile Synthetic Intermediates
Halogenated compounds are of fundamental importance in organic synthesis, serving as key building blocks and intermediates. tcichemicals.com The introduction of a halogen atom into an organic molecule enhances its reactivity, providing a site for further chemical transformations. numberanalytics.comnumberanalytics.com When combined with another functional group, such as an azide, the synthetic utility is magnified.
Halogenated azidoethanes, such as 1-azido-2-chloroethane, are bifunctional molecules that possess both a nucleophilic azide group and an electrophilic carbon atom attached to a halogen, which acts as a good leaving group. This dual reactivity makes them highly valuable intermediates. chembk.com They can participate in sequential reactions where each functional group reacts independently. For example, the azide can undergo cycloaddition reactions to form triazole rings, while the chloro group can be displaced by a nucleophile in a substitution reaction. This allows for the efficient construction of more complex molecules from a simple starting material. The specific combination of an azide and a chlorine atom in this compound makes it a useful reagent for introducing the azidoethyl group into other molecules, as seen in the synthesis of nitropyrazoles. mdpi.com The presence of different halogens (e.g., bromine or iodine) in related compounds like 1-azido-2-bromoethane (B2706254) and 1-azido-2-iodoethane (B2735236) can further tune the reactivity, with the C-I bond being more reactive to nucleophilic substitution than the C-Cl bond. smolecule.com
Molecular Architecture and Inherent Reactivity of this compound
The molecular structure of this compound (C₂H₄ClN₃) is the key to its synthetic versatility. nih.gov The molecule is built on a two-carbon ethane (B1197151) backbone, with an azido group (-N₃) attached to one carbon and a chlorine atom (-Cl) to the other. nih.gov
Key Structural Features and Reactivity:
The Azido Group (-N₃): This group is a linear arrangement of three nitrogen atoms with a dipolar character. sigmaaldrich.comnobelprize.org It is known for its high reactivity in a variety of transformations. nih.gov The azide can act as a potent nucleophile in substitution reactions and is a classic 1,3-dipole, enabling its participation in [3+2] cycloaddition reactions with unsaturated systems like alkynes and alkenes to form stable five-membered heterocyclic rings (triazoles and triazolines, respectively). smolecule.com
The Chloroethyl Moiety (-CH₂CH₂Cl): The chlorine atom is an electron-withdrawing group that polarizes the carbon-chlorine bond, making the adjacent carbon atom electrophilic. This renders the chlorine atom a good leaving group in nucleophilic substitution reactions (Sₙ2). smolecule.com
This unique combination of a nucleophilic azide and an electrophilic center with a leaving group within the same molecule allows for a diverse range of chemical transformations. The reactivity of each functional group can be addressed selectively, making this compound a strategic building block for creating molecules with increased complexity, particularly in the synthesis of nitrogen-containing heterocycles and other functionalized organic compounds. mdpi.com
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 53422-48-3 nih.gov |
| Molecular Formula | C₂H₄ClN₃ nih.gov |
| Molecular Weight | 105.53 g/mol nih.gov |
| IUPAC Name | This compound nih.gov |
| SMILES | C(CCl)N=[N+]=[N-] nih.gov |
| InChI Key | BKMHDXMAZYSQLJ-UHFFFAOYSA-N nih.gov |
Comparison of Related Halogenated Azidoethanes
| Compound | Molecular Formula | Key Differences in Reactivity/Application |
| This compound | C₂H₄ClN₃ | The chlorine atom is a moderately good leaving group. Used as an azidoethylating agent. mdpi.com |
| 1-Azido-2-bromoethane | C₂H₄BrN₃ | The bromine atom is a better leaving group than chlorine, leading to faster substitution reactions. smolecule.com |
| 1-Azido-2-iodoethane | C₂H₄IN₃ | The iodine atom is an excellent leaving group, making this compound highly reactive in nucleophilic substitutions. The iodine can also be replaced with radioisotopes for labeling. |
| 1-Azido-2-fluoroethane | C₂H₄FN₃ | The C-F bond is very strong, making fluorine a poor leaving group. This alters the typical reactivity seen in other halo-azides. smolecule.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-azido-2-chloroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4ClN3/c3-1-2-5-6-4/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMHDXMAZYSQLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10466774 | |
| Record name | Ethane, 1-azido-2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10466774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53422-48-3 | |
| Record name | Ethane, 1-azido-2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10466774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Azido 2 Chloroethane and Analogous Azidochloroalkanes
Nucleophilic Substitution Reactions in Haloalkane Azidation
Nucleophilic substitution stands as the most direct and widely employed strategy for the synthesis of 1-azido-2-chloroethane. This method leverages the azide (B81097) ion's capacity as a potent nucleophile to displace a suitable leaving group on an ethane (B1197151) backbone.
Chlorine-Azide Exchange Reactions
The primary route for synthesizing this compound involves a direct chlorine-azide exchange, a type of nucleophilic substitution reaction. researchgate.net In this process, a chloroalkane precursor is treated with an azide salt, most commonly sodium azide (NaN₃). The reaction is typically conducted in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which effectively solvates the cation of the azide salt while leaving the azide anion highly reactive. masterorganicchemistry.com
For instance, the synthesis can be achieved by reacting 2-chloroethanol (B45725) with sodium azide. The reaction temperature is a critical parameter and is often controlled to optimize yield and prevent unwanted side reactions. Similarly, other azidoalkyl compounds are synthesized via this exchange mechanism. For example, azidomethyl compounds have been successfully formed from 1-chloromethylnitropyrazoles through a substitution reaction with an azide source. mdpi.com The use of this compound itself as a reagent in subsequent reactions highlights the utility of this initial chlorine-azide exchange. mdpi.com
Table 1: Representative Conditions for Chlorine-Azide Exchange
| Starting Material | Reagent | Solvent | Temperature | Product |
|---|---|---|---|---|
| 2-Chloroethanol | Sodium Azide (NaN₃) | Water (H₂O) | 80°C (Reflux) | 2-Azidoethanol chemicalbook.comrsc.org |
| 2-Chloroethylamine (B1212225) HCl | Sodium Azide (NaN₃) | Water (H₂O) | 80°C | 2-Azidoethylamine (B148788) |
| 1-Chloromethylnitropyrazole | Sodium Azide (NaN₃) | DMF | Elevated | 1-Azidomethylnitropyrazole mdpi.com |
| 2-(2-chloroethyl)oxirane | Sodium Azide (NaN₃) | DMF | 323 K | 2-(2-Azidoethyl)oxirane |
This table provides illustrative examples of the chlorine-azide exchange reaction for synthesizing various azido (B1232118) compounds.
Alkyl Halide Reactivity with Azide Sources
The efficiency of synthesizing azidoalkanes via nucleophilic substitution is heavily dependent on the nature of the alkyl halide and the reaction conditions. The reaction generally proceeds via an SN2 (substitution nucleophilic bimolecular) mechanism, where the azide nucleophile attacks the carbon atom bearing the halogen, leading to an inversion of stereochemical configuration if the carbon is a chiral center. msu.eduksu.edu.sa
The reactivity of the alkyl halide is directly related to the strength of the carbon-halogen (C-X) bond and the stability of the resulting halide anion. msu.edu The C-X bond weakens down the group, making iodoalkanes the most reactive, followed by bromoalkanes and then chloroalkanes. msu.edusavemyexams.com Fluoroalkanes are generally unreactive in this context due to the very strong C-F bond. msu.edu Therefore, while this compound is synthesized from a chloro-precursor, analogous reactions with 1-bromo-2-iodoethane (B1265497) or 1-bromo-2-chloroethane (B52838) would proceed more readily.
The choice of solvent also plays a crucial role. Polar solvents are necessary to dissolve the ionic azide source, like sodium azide. scispace.comntu.edu.sg Polar aprotic solvents such as DMF, DMSO, or acetonitrile (B52724) are particularly effective as they solvate the cation but not the azide anion, enhancing its nucleophilicity. masterorganicchemistry.com In some cases, reactions are performed in polar protic solvents like water or ethanol, although this can sometimes lead to side reactions. chemicalbook.commsu.edu
Table 2: General Reactivity of Alkyl Halides in SN2 Azidation
| Alkyl Halide Type | General Reactivity | C-X Bond Enthalpy (kJ/mol) | Notes |
|---|---|---|---|
| R-I (Iodoalkane) | Highest | ~238 | Most reactive due to the weakest C-X bond and best leaving group (I⁻). msu.edu |
| R-Br (Bromoalkane) | High | ~293 | More reactive than chloroalkanes. msu.edu |
| R-Cl (Chloroalkane) | Moderate | ~351 | Commonly used due to precursor availability, but less reactive than R-Br or R-I. msu.edusavemyexams.com |
| R-F (Fluoroalkane) | Very Low/Inert | ~452 | Strongest C-X bond makes it a very poor leaving group for SN2 reactions. msu.edu |
This table summarizes the relative reactivity of different alkyl halides in nucleophilic substitution reactions with azide ions.
Conversion of Amine Hydrobromides to Azides
An important related synthesis produces bifunctional azido-amines from the corresponding haloamine hydrohalides. This method extends the nucleophilic substitution principle to precursors containing an amine functional group, which is typically protected as a hydrohalide salt during the reaction.
A key example is the synthesis of 2-azidoethylamine from 2-chloroethylamine hydrochloride. In a typical procedure, 2-chloroethylamine hydrochloride is reacted with an excess of sodium azide in water at an elevated temperature (e.g., 80°C) for an extended period to ensure complete conversion. The excess azide helps drive the reaction equilibrium towards the product. Following the substitution, the reaction mixture is made basic to deprotonate the ammonium (B1175870) salt and liberate the free 2-azidoethylamine, which can then be extracted. Similarly, 1-azido-2-bromoethane (B2706254) can be prepared from 2-bromoethylamine (B90993) hydrobromide using sodium azide in a solvent like DMF or DMSO. smolecule.com
Indirect and Precursor-Based Synthesis Routes
Beyond direct substitution on haloalkanes, this compound and its analogs can be synthesized through multi-step routes involving the transformation of functional group precursors.
Transformations from α-Azido Alcohols
An indirect pathway to azido-halo compounds involves the use of α-azido alcohols as key intermediates. These precursors are typically generated by the reaction of an aldehyde with hydrazoic acid (HN₃) in a solvent like chloroform. rsc.orgnih.gov This addition of hydrazoic acid across the carbonyl group creates the α-azido alcohol structure. nih.gov
These α-azido alcohols can then be converted into geminal azido-halo compounds. nih.gov For example, reacting an α-azido alcohol with reagents like phosphorus trichloride (B1173362) (PCl₃) or phosphorus tribromide (PBr₃) substitutes the hydroxyl group with a halogen atom. nih.govqucosa.de A specific literature example demonstrates the synthesis of 1-azido-1-bromo-2-chloroethane, an analog of the target compound. rsc.org This process starts with the reaction of chloroacetaldehyde (B151913) with hydrazoic acid to form the intermediate α-azido alcohol, which is then further functionalized. rsc.org This methodology allows for the construction of more complex azidochloroalkanes that may not be accessible through direct substitution.
Azidoethyl Transfer Methods
This compound itself can serve as a key reagent in what are known as azidoethyl transfer or azidoethylation reactions. researchgate.netmdpi.com In these processes, the this compound molecule acts as an electrophile, transferring the entire 2-azidoethyl group (-CH₂CH₂N₃) to a nucleophile. researchgate.net
This method is particularly useful for synthesizing N-azidoethyl-containing molecules. For example, various nitrogen-containing heterocycles (azoles) can be N-alkylated using this compound. mdpi.com The reaction typically involves deprotonating the heterocycle with a base in a solvent like DMF, followed by reaction with the azidoethyl transfer agent at elevated temperatures. mdpi.com This approach provides a streamlined and direct pathway to a range of functionalized molecules containing the azidoethyl moiety, demonstrating the synthetic utility of this compound as a building block. researchgate.net
Utilization of Protected Azido Groups in Grignard Reactions
The inherent reactivity of the azide functional group, particularly its electrophilicity, presents a significant challenge in multistep syntheses involving nucleophilic reagents like Grignard reagents. frontiersin.orgtus.ac.jp The azide moiety is susceptible to attack by carbanions, which typically limits its compatibility with organometallic chemistry. frontiersin.orgnih.gov To overcome this limitation, a protection-deprotection strategy has been developed, enabling the use of Grignard reactions on molecules bearing an azido group. frontiersin.orgnih.gov
A highly effective method involves the protection of the azido group as a phosphazide (B1677712). frontiersin.orgrsc.org This is achieved by reacting the azide with a phosphine, such as di-(tert-butyl)(4-(dimethylamino)phenyl)phosphine (Amphos). nih.govrsc.org The resulting phosphazide is stable towards various nucleophiles, including organomagnesium reagents. frontiersin.orgrsc.org This stability allows for the generation of a Grignard reagent on another part of the molecule, for instance, through an iodine-magnesium exchange. nih.govnih.gov The "turbo Grignard reagent" (i-PrMgCl·LiCl) is often employed for this exchange. nih.gov
Once the Grignard reagent is formed from the protected azido-containing compound, it can react with a range of electrophiles to form new carbon-carbon or carbon-heteroatom bonds. frontiersin.orgnih.gov Following the desired transformation, the azido group can be regenerated by a deprotection step, commonly achieved by treatment with elemental sulfur. frontiersin.orgnih.gov This sequence allows for the synthesis of complex azides that would be otherwise inaccessible. nih.gov For example, this methodology has been successfully used to prepare a variety of functionalized aryl azides and to synthesize amino alcohols from azide precursors via Grignard reaction with aldehydes followed by a Staudinger reduction. frontiersin.org
The general workflow for this strategy is summarized below:
| Step | Description | Reagents | Purpose |
| 1. Protection | The azide is converted into a stable phosphazide. | di-(tert-butyl)(4-(dimethylamino)phenyl)phosphine (Amphos) | To mask the reactivity of the azido group towards nucleophiles. frontiersin.orgrsc.org |
| 2. Grignard Formation & Reaction | An organomagnesium reagent is formed elsewhere in the molecule and reacted with an electrophile. | i-PrMgCl·LiCl, various electrophiles (e.g., aldehydes, ketones) | To form new chemical bonds without affecting the protected azide. nih.govnih.gov |
| 3. Deprotection | The phosphazide is converted back to the original azido group. | Elemental Sulfur (S₈) | To restore the versatile azide functionality for further reactions. frontiersin.orgnih.gov |
Emerging and Catalytic Strategies for Azide Introduction
Recent advancements in synthetic chemistry have led to the development of powerful catalytic methods for introducing the azide functional group. These strategies offer alternatives to traditional nucleophilic substitution and often provide improved selectivity and efficiency.
Copper catalysis has become a cornerstone for the synthesis of organic azides due to its efficiency and broad applicability. mdpi.comrsc.org Both copper(I) and copper(II) species can effectively catalyze the introduction of the azide moiety (N₃) onto various molecular scaffolds. mdpi.com These reactions often utilize trimethylsilyl (B98337) azide (TMSN₃) or sodium azide (NaN₃) as the azide source. mdpi.comacs.org
Copper-catalyzed methods are versatile and have been applied to a range of substrates. Early examples include the copper(I)-catalyzed coupling of aryl or vinyl iodides and bromides with sodium azide, using L-proline as a ligand. mdpi.com More recent developments have expanded the scope to include the azidation of C-H bonds and the direct difunctionalization of carbon-carbon multiple bonds. mdpi.com For instance, benzylic alcohols can be converted into the corresponding azides using copper(II) triflate (Cu(OTf)₂) as the catalyst. mdpi.com
The catalytic cycle can involve various copper oxidation states. In some oxidative C-H azidation reactions, a Cu(II) catalyst reacts with the substrate and an azide source, often in the presence of an additive like N-fluorobenzenesulfonimide (NFSI), to generate a benzylic radical that subsequently reacts with a Cu(II)-azide intermediate. mdpi.com
A summary of selected copper-catalyzed azidation systems is presented below.
| Copper Catalyst | Azide Source | Substrate Type | Reaction Type |
| CuI / L-proline | NaN₃ | Aryl/Vinyl Halides | Cross-coupling mdpi.com |
| Cu(OTf)₂ | TMSN₃ | Benzylic Alcohols | Substitution mdpi.com |
| Cu(OAc)₂ | TMSN₃ | Benzylic C-H Bonds | Oxidative C-H Azidation mdpi.com |
| Cu(OAc)₂ | TMSN₃ | Quinolines | C-H Azidation mdpi.com |
The direct conversion of a carbon-hydrogen (C–H) bond into a carbon-azide (C–N₃) bond represents a highly atom-economical and powerful synthetic strategy. researchgate.netacs.org These methods avoid the need for pre-functionalized substrates and can offer unique selectivity. Many of these transformations proceed through radical mechanisms, where a C–H bond is selectively cleaved to form a carbon-centered radical, which is then trapped by an azide-donating reagent. acs.orgresearchgate.net
Achieving site-selectivity is a primary challenge in C–H functionalization. nih.govnih.gov Various strategies have been developed to control which C–H bond in a complex molecule reacts. acs.org Decatungstate anion photocatalysis, for example, can functionalize the C–H bonds of alkanes, alcohols, and ethers with high selectivity, which is governed by a combination of polar and steric effects. acs.org
Iron catalysis has also emerged as a valuable tool for C–H azidation. An iron(II)-catalyzed asymmetric decarboxylative azidation has been developed to produce enantioenriched benzylic azides from benzylic peresters using TMSN₃ as the azide source. acs.org This reaction proceeds under mild conditions and tolerates a wide range of functional groups. The proposed mechanism involves the generation of a benzylic radical, which is then enantioselectively trapped by a chiral iron-azide complex. acs.org This highlights the potential of radical C-H azidation to construct chiral molecules containing the versatile azide group. acs.org
The synthesis of azidochloroalkanes can benefit from such streamlined procedures. For example, a one-pot protocol for generating 1,2,3-triazoles from simple alkenes has been developed, which involves an initial azidosulfenylation of the double bond followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This demonstrates the principle of forming a complex azide from a simple starting material in a single pot.
A specific example relevant to the synthesis of related structures is the preparation of 1,1-diazido-2-chloroethane. rsc.org This synthesis starts with the reaction of chloroacetaldehyde and hydrazoic acid to form an intermediate α-azido alcohol. This is followed by conversion to 1-azido-1-bromo-2-chloroethane, which is then treated with tetramethylguanidinium azide (TMGA) to displace the bromine and yield the diazide product. rsc.org While carried out in discrete steps, the sequential nature of this synthesis illustrates how multiple functionalities can be built up around a chloroethane (B1197429) core in a controlled sequence. rsc.org Designing a true one-pot or cascade version of such a synthesis—for instance, starting from an alkene that undergoes a tandem chloro-azidation—is a key goal in modern synthetic methodology. nih.govnih.gov
Reactivity and Chemical Transformations of 1 Azido 2 Chloroethane
Reactions Involving the Azide (B81097) Functional Group
The azide moiety in 1-azido-2-chloroethane is a key participant in several important chemical reactions, most notably cycloadditions and nucleophilic substitutions.
1,3-Dipolar Cycloaddition Reactions
The azide group readily undergoes [3+2] cycloaddition reactions with various dipolarophiles, particularly alkynes, to form stable five-membered heterocyclic rings. google.com This class of reactions is a cornerstone of click chemistry, providing efficient and selective methods for molecular assembly. organic-chemistry.org
The Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and widely used method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. scielo.brnih.gov This reaction, a prime example of click chemistry, involves the reaction of a terminal alkyne with an azide in the presence of a copper(I) catalyst. organic-chemistry.org The reaction of this compound with various terminal alkynes under CuAAC conditions affords the corresponding N-(2-chloroethyl)-1,2,3-triazoles in good to excellent yields.
The catalytic cycle of the CuAAC reaction is proposed to involve the formation of a copper(I) acetylide intermediate, which then reacts with the azide. This process is significantly accelerated compared to the uncatalyzed thermal cycloaddition and exhibits high regioselectivity, exclusively yielding the 1,4-isomer. nih.govacs.org Various copper(I) sources can be used, including CuI, CuSO₄ with a reducing agent like sodium ascorbate, or abnormal N-heterocyclic carbene (aNHC) copper complexes. organic-chemistry.orgresearchgate.net The reaction is robust and can be performed in a variety of solvents, including aqueous media. organic-chemistry.orgacs.org
Detailed research has demonstrated the utility of this reaction with this compound. For instance, its reaction with phenylacetylene (B144264) using a Cu(I)-MeSal catalyst yields 4-Phenyl-N-(2-chloroethyl)-1,2,3-triazole with a 92% yield. Similarly, the reaction with propargyl alcohol in the presence of CuSO₄/NaAsc gives 4-(Hydroxymethyl)-N-(2-chloroethyl)-1,2,3-triazole in 88% yield.
| Alkyne | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Phenylacetylene | Cu(I)-MeSal | 4-Phenyl-N-(2-chloroethyl)-1,2,3-triazole | 92 | |
| Propargyl alcohol | CuSO₄/NaAsc | 4-(Hydroxymethyl)-N-(2-chloroethyl)-1,2,3-triazole | 88 |
Strain-promoted alkyne-azide cycloaddition (SPAAC) is a catalyst-free variant of the azide-alkyne cycloaddition that utilizes strained cyclooctynes. biochempeg.com The high ring strain of these alkynes significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at or near room temperature without the need for a metal catalyst. magtech.com.cn This is particularly advantageous for biological applications where the toxicity of copper catalysts is a concern. biochempeg.comnih.gov
While direct examples of this compound in SPAAC are not extensively detailed in the provided search results, the general principle involves the reaction of an organic azide with a strained alkyne like dibenzocyclooctyne (DIBO) or bicyclo[6.1.0]non-4-yne (BCN). nih.govnih.gov The reaction is highly efficient and bioorthogonal. magtech.com.cn The reactivity of different cyclooctynes varies, with more strained systems reacting faster. magtech.com.cn The reaction of inorganic azides, like sodium azide, with various SPAAC reagents has been shown to proceed efficiently, suggesting that organic azides like this compound would also be suitable substrates. nih.gov
The reaction of this compound with a diverse range of terminal alkynes through CuAAC allows for the synthesis of a wide array of variously substituted 1,2,3-triazoles. The substituent on the alkyne directly translates to the substituent at the 4-position of the resulting triazole ring, while the 2-chloroethyl group from the azide is attached to the N1 nitrogen.
The versatility of the CuAAC reaction allows for the incorporation of various functional groups into the triazole product. mdpi.com For example, alkynes bearing hydroxyl, aryl, and other functionalities have been successfully employed in reactions with azides to generate correspondingly functionalized triazoles. The resulting 1-(2-chloroethyl)-1,2,3-triazoles can serve as valuable intermediates for further synthetic transformations, utilizing the reactivity of the chloroethyl side chain. smolecule.com
Beyond the formation of simple triazoles, 1,3-dipolar cycloaddition reactions of this compound are a powerful tool for the synthesis of more complex heterocyclic systems. mdpi.com The resulting triazole ring can be a part of a larger, fused heterocyclic structure, or the chloroethyl group can be used in subsequent intramolecular reactions to form additional rings.
For instance, the initial triazole product can undergo further reactions. The chloroethyl group can act as an electrophile in intramolecular nucleophilic substitution reactions, leading to the formation of bicyclic or polycyclic systems. Additionally, the triazole ring itself can participate in further transformations. The synthesis of bi- and bis-1,2,3-triazoles can be achieved through the reaction of diazides with alkynes or dialkynes with azides, demonstrating the utility of cycloaddition in constructing more elaborate molecular architectures. beilstein-journals.org The azide group of this compound is a key functional handle for introducing a triazole moiety, which is a common scaffold in medicinal chemistry and materials science. organic-chemistry.org
Nucleophilic Substitutions of the Azide Moiety
While the azide group is well-known for its participation in cycloaddition reactions, it can also, under certain conditions, be displaced by other nucleophiles. However, the azide ion is generally a good nucleophile and a relatively poor leaving group, making direct substitution of the azide group less common than reactions at the chloro-end of the molecule. masterorganicchemistry.com The search results primarily focus on the azide group's role as a nucleophile in the synthesis of this compound itself or its participation in cycloadditions. Information regarding nucleophilic substitution of the azide group in this compound is limited in the provided context. It is more typical for the azide to be introduced via nucleophilic substitution of a halide, such as in the synthesis of 1-azido-2-bromoethane (B2706254) from 1,2-dibromoethane (B42909) and sodium azide. smolecule.com
Reactions Involving the Chloro Functional Group
The chloro group in this compound provides an electrophilic center, enabling nucleophilic substitutions and serving as a handle for alkylation reactions.
The primary chloride in this compound can be displaced by a variety of nucleophiles in an Sₙ2 reaction, demonstrating the chemoselective reactivity of the molecule where the azide group remains intact. The chloro group is a competent leaving group, though it is less reactive than its iodo-analogue, 1-azido-2-iodoethane (B2735236).
Nucleophiles such as amines and thiols can effectively displace the chloride. vulcanchem.comsmolecule.com For example, the reaction with ethylamine (B1201723) yields N-ethyl-2-azidoethanamine, showcasing a selective reaction at the carbon-chlorine bond. vulcanchem.com These reactions are fundamental for introducing the azidoethyl moiety onto other molecules.
| Nucleophile | Product | Reaction Type | Citation |
| Amine (e.g., Ethylamine) | N-(azidoethyl)amine | Nucleophilic Substitution | vulcanchem.com |
| Thiol | Azidoethyl thioether | Nucleophilic Substitution | vulcanchem.comsmolecule.com |
| Azide (NaN₃) | 1,2-Diazidoethane | Nucleophilic Substitution | nih.gov |
The electrophilic nature of the C-Cl bond allows this compound to function as an azidoethylating agent. In these reactions, the chloroethane (B1197429) scaffold is used to alkylate nucleophilic species. For example, the reaction with amines or thiols, as described in the previous section, can be viewed as the alkylation of the nucleophile with the 2-azidoethyl group. vulcanchem.com While less reactive than its bromo or iodo counterparts, this compound serves as a useful reagent for introducing the versatile azidoethyl functional group, which can then be used in subsequent transformations like "click chemistry" or reduction to an amine.
Chemoselective Transformations in Bifunctional Systems
The presence of two distinct functional groups in this compound makes it an excellent substrate for studying and applying chemoselective reactions, where a reagent reacts with one functional group while leaving the other unaffected.
Selective Reaction at the Azide Group: The Staudinger reduction of the azide to an amine using triphenylphosphine (B44618) proceeds without affecting the chloro group. vulcanchem.comresearchgate.net Similarly, catalytic hydrogenation can be controlled to selectively reduce the azide. This selectivity is crucial for the synthesis of 2-chloroethylamine (B1212225) and its derivatives.
Selective Reaction at the Chloro Group: Conversely, nucleophilic substitution of the chloride by amines or thiols occurs while preserving the azide moiety. vulcanchem.com This allows for the synthesis of molecules containing a terminal azide, which is valuable for applications in bioconjugation and materials science through copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
This ability to selectively address either the azide or the chloro group makes this compound a highly versatile bifunctional building block in organic synthesis.
Mechanistic Investigations and Computational Studies on 1 Azido 2 Chloroethane Reactivity
Elucidation of Reaction Mechanisms in Synthesis and Transformations
The synthesis and subsequent transformations of 1-azido-2-chloroethane are governed by fundamental reaction mechanisms, primarily nucleophilic substitution and elimination reactions.
The most common synthesis of this compound involves the direct nucleophilic substitution of a 2-chloroethane derivative with an azide (B81097) salt, such as sodium azide (NaN₃). This reaction typically proceeds via an S(_N)2 mechanism, where the azide ion acts as the nucleophile, displacing the chloride leaving group from the primary carbon. smolecule.com The choice of a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) is crucial as it enhances the nucleophilicity of the azide ion. smolecule.comsmolecule.com
Transformations of this compound showcase the dual reactivity of the molecule. The chlorine atom can be displaced by other nucleophiles through S(_N)2 reactions. Concurrently, the azide group can participate in a variety of reactions. For instance, under specific conditions, this compound can undergo elimination reactions. The HCl elimination from this compound over potassium tert-butoxide in a low-pressure flow system has been studied to produce vinyl azide. grafiati.com
The azide functional group is also known for its participation in [3+2] cycloaddition reactions, a cornerstone of "click chemistry". researchgate.net While direct studies on this compound in this context are not extensively detailed in the provided results, the general reactivity of alkyl azides suggests its potential as a building block for the synthesis of 1,2,3-triazoles when reacted with alkynes. smolecule.comsmolecule.com The presence of the electron-withdrawing chloro group can influence the reactivity of the azide moiety in such cycloadditions.
Furthermore, the reduction of the azide group to an amine represents another significant transformation pathway, which can be achieved using various reducing agents. This opens avenues for the synthesis of 2-chloroethanamine and its derivatives.
Theoretical and Computational Chemistry Approaches
Computational chemistry provides powerful tools to complement experimental findings by offering insights into the electronic structure, transition states, and energetics of reactions involving this compound.
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations, for instance using the B3LYP functional with a 6-311G** basis set, can be employed to determine the optimized geometry, atomic charge distributions, and molecular electrostatic potential of this compound. mdpi.com These calculations help in understanding the distribution of electron density within the molecule, highlighting the electrophilic character of the carbon atom bonded to the chlorine and the nucleophilic nature of the terminal nitrogen atoms of the azide group. nih.gov Studies on similar small azide compounds like methyl azide provide a comparative basis for understanding the electronic properties of the azide group in this compound. mdpi.com The electronic structure dictates the molecule's reactivity, influencing how it interacts with other reactants. researchgate.net
Modeling of Transition States and Reaction Energetics
Computational modeling is instrumental in mapping the potential energy surface of a reaction, allowing for the identification and characterization of transition states and intermediates. e3s-conferences.orgyoutube.com For reactions of this compound, such as nucleophilic substitution or elimination, DFT calculations can be used to model the geometry and energy of the transition states. e3s-conferences.org The activation energy, which is the energy barrier that must be overcome for a reaction to occur, can be calculated from the difference in energy between the reactants and the transition state. youtube.com
For example, in the S(_N)2 reaction with an incoming nucleophile, the transition state would feature a pentacoordinate carbon atom where the bond to the leaving group is partially broken and the bond to the nucleophile is partially formed. smolecule.com Modeling this transition state provides insights into the reaction kinetics. Similarly, for the elimination reaction to form vinyl azide, the transition state for the concerted E2 mechanism can be computationally modeled. By comparing the activation energies of competing pathways, it is possible to predict the major product under a given set of conditions.
Influence of Structural Features on Reaction Pathways
The reactivity of this compound is a direct consequence of its structural features, namely the presence of a primary chloroalkane and an organic azide on a two-carbon backbone.
The primary nature of the carbon-chlorine bond makes it susceptible to S(_N)2 reactions, as steric hindrance is minimal. The electronegativity of the chlorine atom also makes the adjacent carbon atom electrophilic and a prime target for nucleophilic attack.
The azide group, a pseudohalogen, is a versatile functional group. nih.gov Its linear structure and electronic properties allow it to act as a good nucleophile in substitution reactions for its synthesis. smolecule.com Once incorporated into the molecule, the azide can undergo various transformations. The proximity of the electron-withdrawing chloro group can influence the azide's reactivity. For instance, it can affect the rate and regioselectivity of cycloaddition reactions.
The interplay between the chloro and azido (B1232118) groups can also lead to more complex reaction pathways. For example, intramolecular reactions, although not prominently reported for this compound itself, are a possibility in related bifunctional molecules. The potential for the azide group to act as an internal nucleophile, leading to cyclic products, is a pathway that could be explored under specific conditions. The relative reactivity of the C-Cl bond versus the azide group will dictate the outcome of reactions with various reagents. For instance, a reagent might selectively react with one functional group over the other, or a single reagent could induce a cascade of reactions involving both parts of the molecule.
Interactive Data Table: Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Groups |
| This compound | C₂H₄ClN₃ | 105.53 | Azide, Chloroalkane |
| 1-Azido-2-bromoethane (B2706254) | C₂H₄BrN₃ | 149.98 | Azide, Bromoalkane |
| 1-Azido-2-iodoethane (B2735236) | C₂H₄IN₃ | 196.98 | Azide, Iodoalkane |
| Vinyl azide | C₂H₃N₃ | 69.07 | Alkene, Azide |
| 2-Chloroethylamine (B1212225) | C₂H₆ClN | 79.54 | Amine, Chloroalkane |
Applications of 1 Azido 2 Chloroethane As a Building Block in Organic Synthesis
Precursor for Advanced Organic Scaffolds
The unique chemical architecture of 1-azido-2-chloroethane makes it an ideal starting material for the synthesis of intricate organic structures. Its ability to participate in a variety of reactions, often sequentially at its two distinct reactive sites, provides a streamlined pathway to molecules of significant synthetic interest.
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and natural products. nih.govmdpi.commdpi.commsu.edu this compound serves as a key precursor for the synthesis of several classes of these important compounds.
One of the most prominent applications is in the synthesis of 1,2,3-triazoles via the Huisgen 1,3-dipolar cycloaddition reaction with alkynes. nih.govorganic-chemistry.orgmdpi.com This reaction, often catalyzed by copper(I) or ruthenium(II), is a cornerstone of "click chemistry" due to its high efficiency, regioselectivity, and tolerance of a wide range of functional groups. By reacting this compound with a terminal alkyne, a 1-(2-chloroethyl)-1H-1,2,3-triazole is formed. The resulting chloro group can then be subjected to further nucleophilic substitution, allowing for the introduction of additional diversity and complexity into the final molecule. This strategy has been employed in the development of various bioactive compounds.
| Reactant | Catalyst/Conditions | Product Class |
| Terminal Alkyne | Copper(I) salts | 1-(2-chloroethyl)-1,4-disubstituted-1H-1,2,3-triazoles |
| Terminal Alkyne | Ruthenium(II) complexes | 1-(2-chloroethyl)-1,5-disubstituted-1H-1,2,3-triazoles |
| Internal Alkyne | Ruthenium(II) complexes | 1-(2-chloroethyl)-4,5-disubstituted-1H-1,2,3-triazoles |
Furthermore, the azido (B1232118) group in this compound can be utilized in the synthesis of aziridines, which are valuable three-membered nitrogen-containing heterocycles. organic-chemistry.orgorganic-chemistry.orgbaranlab.org While direct intramolecular cyclization is not the primary route, the azide (B81097) can be reduced to an amine, followed by intramolecular cyclization via displacement of the chloride to form an aziridine (B145994) ring. This transformation provides access to chiral aziridines, which are important intermediates in asymmetric synthesis. uni-muenchen.de
This compound is not only a precursor to final target molecules but also a starting material for the creation of other, more complex, functionalized building blocks. nih.govresearchgate.netlifechemicals.comlifechemicals.com The differential reactivity of the azide and chloro groups allows for selective transformations to introduce new functionalities.
For instance, the chloro group can be displaced by a variety of nucleophiles to introduce new functional groups, while leaving the azide intact for subsequent reactions. This allows for the synthesis of a range of bifunctional compounds of the type N₃-CH₂-CH₂-Nu, where Nu represents a nucleophile.
Conversely, the azide group can be transformed while preserving the chloro group. For example, treatment with a suitable base can lead to the elimination of HCl to form vinyl azide. researchgate.netorganic-chemistry.orgscilit.com Vinyl azides are themselves versatile intermediates, participating in reactions such as thermal or photochemical rearrangements to form azirines, or cycloaddition reactions.
| Reagent | Reaction Type | Resulting Functional Group |
| Nucleophile (e.g., -CN, -OR, -SR) | Nucleophilic Substitution | -CH₂-CH₂-Nu |
| Strong Base | Elimination | -CH=CHN₃ (Vinyl azide) |
Beyond heterocycles, this compound provides a gateway to a broad spectrum of organonitrogen compounds. nih.govresearchgate.netresearchgate.net The azide functionality is a versatile precursor to various nitrogen-containing groups.
A key transformation is the reduction of the azide to a primary amine. This can be achieved through several methods, including catalytic hydrogenation or the Staudinger reaction using triphenylphosphine (B44618) followed by hydrolysis. mdpi.com This provides 2-chloroethylamine (B1212225), a valuable bifunctional molecule in its own right. The resulting amine can then be used in a multitude of standard organic transformations, such as acylation, alkylation, and reductive amination, to build more complex nitrogenous structures.
| Reagent/Reaction | Product Functional Group |
| H₂, Pd/C or PPh₃ then H₂O | Primary Amine (-NH₂) |
| PPh₃ | Iminophosphorane (-N=PPh₃) |
Role in Material Science and Polymer Chemistry
The unique reactivity of this compound also extends its utility into the realms of material science and polymer chemistry. The introduction of the azidoethyl group into polymers and onto surfaces allows for the creation of functional materials with tailored properties.
In polymer chemistry, the azide group is a key player in "click" reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). sigmaaldrich.comnih.govnih.govmdpi.com This reaction allows for the efficient and specific conjugation of different polymer chains, leading to the formation of well-defined architectures such as block copolymers, graft copolymers, and polymer networks. mdpi.com
This compound can be used to introduce the reactive azide functionality into polymers. For example, it can be used as an initiating or terminating agent in certain polymerization reactions, or it can be grafted onto a pre-existing polymer backbone through reaction of its chloro group with a suitable functional group on the polymer. The resulting azide-functionalized polymer can then be "clicked" with an alkyne-functionalized polymer or small molecule to create more complex macromolecular structures.
| Polymer Functionalization Strategy | Resulting Polymer Architecture |
| Reaction with polymer end-groups | End-functionalized polymers for block copolymer synthesis |
| Grafting onto polymer backbone | Graft copolymers |
| Copolymerization of an azide-containing monomer derived from this compound | Random or block copolymers with pendant azide groups |
The ability to modify surfaces with specific chemical functionalities is crucial for a wide range of applications, including biosensors, medical implants, and chromatography. This compound can be employed to introduce azide groups onto various surfaces, preparing them for subsequent conjugation reactions. rsc.orgdrexel.eduresearchgate.netkit.edu
For instance, surfaces containing hydroxyl or amine groups can be reacted with the chloro end of this compound to create an azide-terminated self-assembled monolayer. This azide-functionalized surface can then be used to immobilize biomolecules, such as proteins or DNA, that have been modified to contain an alkyne group, via the CuAAC reaction. mdpi.com This provides a stable and covalent linkage, which is often desirable for the development of robust biosensors and other biomedical devices.
| Surface Functional Group | Linkage Formed | Application |
| Hydroxyl (-OH) | Ether linkage | Immobilization of biomolecules |
| Amine (-NH₂) | Amine linkage | Creation of biocompatible coatings |
Derivatization for Specialized Reagents
This compound serves as a versatile bifunctional building block in organic synthesis, enabling the creation of specialized reagents through targeted modifications of its two distinct reactive centers: the chloro group and the azido group. The strategic derivatization of either of these functional groups allows for the introduction of new molecular complexities and functionalities, leading to reagents tailored for specific applications in fields such as pharmaceutical chemistry and bioconjugation.
The primary pathways for derivatization involve nucleophilic substitution at the carbon atom bearing the chlorine, and cycloaddition reactions involving the azide moiety. These transformations allow for the controlled assembly of more complex molecular architectures.
Nucleophilic Substitution of the Chloro Group
The electron-withdrawing nature of the adjacent azido group activates the C-Cl bond, making the chloro group a good leaving group for SN2 reactions. This allows for the straightforward introduction of a wide range of nucleophiles, effectively replacing the chlorine atom with a new functional group while preserving the valuable azide moiety for subsequent transformations.
One key application of this reactivity is the synthesis of amino azides. For instance, the reaction of this compound with ethylamine (B1201723) yields 1-azido-2-(ethylamino)ethane. This product is a valuable intermediate, serving as a precursor for the synthesis of more complex triazole-based compounds, which are significant in pharmaceutical research. vulcanchem.com
Furthermore, the chlorine can be substituted by other halides to create reagents with altered reactivity. The conversion to 1-azido-2-iodoethane (B2735236) is a notable example, where the more labile iodo group can facilitate subsequent coupling reactions under milder conditions than the parent chloro-compound.
This nucleophilic substitution strategy is also employed to attach larger, functional units. An important derivatization is the reaction with polyethylene (B3416737) glycol (PEG) to form azido-functionalized PEG (Azido-PEG1). Such reagents are widely used in bioconjugation and materials science, where the PEG chain imparts water solubility and biocompatibility, and the terminal azide acts as a chemical handle for "click" chemistry ligations.
| Starting Material | Reagent/Nucleophile | Derivative Product | Specialized Application of Derivative |
| This compound | Ethylamine | 1-Azido-2-(ethylamino)ethane | Precursor for triazole-based pharmaceuticals vulcanchem.com |
| This compound | Sodium Iodide | 1-Azido-2-iodoethane | Intermediate for coupling reactions |
| This compound | Polyethylene Glycol (PEG) | Azido-PEG1 | Bioconjugation and materials science |
Cycloaddition Reactions of the Azido Group
The azido group is a cornerstone of "click" chemistry, a concept describing reactions that are high-yielding, wide in scope, and generate minimal byproducts. The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which unites an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring.
By first functionalizing this compound via nucleophilic substitution of the chloride and then using the azide in a CuAAC reaction, a diverse array of specialized, trifunctional reagents can be constructed. The resulting triazole ring is not merely a linker; it is a rigid, aromatic, and highly stable heterocycle that can participate in hydrogen bonding and dipole-dipole interactions, often contributing to the biological activity or material properties of the final product. This dual approach—substitution followed by cycloaddition—provides a powerful modular strategy for assembling complex molecules with precisely defined functionalities.
| Reaction Type | Reactants | Product Class | Significance of Derivatization |
| Nucleophilic Substitution | This compound + Nucleophile (e.g., Amine, Thiol, PEG) | 2-Azidoethyl-functionalized compounds | Introduces new functionality while retaining the azide for further reactions. |
| Azide-Alkyne Cycloaddition | 2-Azidoethyl derivative + Terminal Alkyne | 1,2,3-Triazole conjugates | Forms a stable, functional heterocyclic core for applications in drug discovery and materials science. |
Analytical Methodologies for Characterization of 1 Azido 2 Chloroethane and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 1-Azido-2-chloroethane, offering precise insights into its atomic arrangement.
Proton (¹H) NMR spectroscopy of this compound reveals the connectivity of protons within the molecule. The protons on the carbon adjacent to the azide (B81097) group and the protons on the carbon adjacent to the chlorine atom exhibit distinct chemical shifts. For instance, in a derivative, 1,1-diazido-2-chloroethane, the proton on the carbon with two azide groups (CH(N₃)₂) appears as a triplet at approximately 4.89 ppm, while the protons on the carbon with the chlorine atom (CH₂Cl) show up as a doublet at around 3.58 ppm. rsc.org This difference in chemical shifts is attributed to the varying electronic environments created by the azide and chloro substituents.
Carbon-¹³ (¹³C) NMR spectroscopy provides information about the carbon skeleton. In 1,1-diazido-2-chloroethane, the carbon atom bonded to the two azide groups resonates at approximately 76.61 ppm, whereas the carbon atom bonded to the chlorine atom has a chemical shift of about 44.71 ppm. rsc.org The electronegativity of the substituents significantly influences the chemical shifts of the attached carbon atoms. docbrown.info
| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| CH(N₃)₂ | 4.89 (t) | 76.61 |
| CH₂Cl | 3.58 (d) | 44.71 |
Nitrogen NMR spectroscopy is particularly useful for directly probing the azide functional group. researchgate.net Both ¹⁴N and ¹⁵N isotopes can be utilized, with ¹⁵N NMR generally providing sharper signals and more detailed information due to its spin quantum number of 1/2. nih.gov In organic azides, three distinct nitrogen signals are expected, corresponding to the three non-equivalent nitrogen atoms in the azide moiety (R-Nα-Nβ-Nγ). rsc.orgznaturforsch.com The chemical shifts of these nitrogen atoms are sensitive to the electronic properties of the substituent attached to the azide group. rsc.org For instance, the terminal nitrogen (Nγ) often shows a correlation with the electronegativity of the substituent. rsc.org
Calculations of ¹⁵N NMR parameters have been shown to be in good agreement with experimental data for various azides, aiding in the correct assignment of chemical shifts. researchgate.net
| Nitrogen Atom | Typical Chemical Shift Range (ppm) |
|---|---|
| Nα | -130 to -190 |
| Nβ | -50 to -140 |
| Nγ | -230 to -260 |
Two-dimensional (2D) NMR techniques are invaluable for establishing detailed connectivity within more complex derivatives of this compound. wikipedia.org
Correlation Spectroscopy (COSY) : This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. wikipedia.org For a derivative of this compound, a COSY spectrum would show a cross-peak between the signals of the protons on the -CH₂N₃ group and the -CH₂Cl group, confirming their connectivity.
Heteronuclear Single Quantum Coherence (HSQC) : HSQC correlates the chemical shifts of protons directly to the carbons they are attached to. wikipedia.org This is crucial for unambiguously assigning the ¹H and ¹³C signals to the correct atoms in the molecule.
These 2D NMR methods, when used in combination, provide a comprehensive and unambiguous structural determination of this compound and its derivatives. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The most characteristic feature in the IR spectrum of an organic azide is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide (N₃) group. This peak typically appears in the region of 2100-2150 cm⁻¹. rsc.org The symmetric stretch of the azide group is weaker and appears around 1311 cm⁻¹. rsc.org
Other important vibrations include the C-H stretching of the ethane (B1197151) backbone, which are observed around 2977 cm⁻¹. rsc.org The presence of the chlorine atom gives rise to C-Cl stretching vibrations, which are typically found in the fingerprint region of the spectrum.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Azide (N₃) | Asymmetric Stretch | 2100 - 2150 |
| Azide (N₃) | Symmetric Stretch | ~1311 |
| Alkyl (C-H) | Stretch | ~2977 |
| Chloroalkane (C-Cl) | Stretch | Fingerprint Region |
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and investigating the fragmentation patterns of this compound and its derivatives. The molecular ion peak (M⁺) in the mass spectrum confirms the molecular weight of the compound. For molecules containing chlorine, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M⁺ and M+2 peak pattern, which is a clear indicator of the presence of a chlorine atom. docbrown.info
The fragmentation of organic azides under electron impact often involves the loss of a nitrogen molecule (N₂), leading to a prominent M-28 peak. researchgate.net For this compound, other common fragmentation pathways could include the loss of a chlorine atom or cleavage of the carbon-carbon bond. Analysis of these fragmentation patterns provides valuable information for confirming the structure of the molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, allowing for the determination of the elemental composition. rsc.org
| Ion | m/z (mass-to-charge ratio) | Description |
|---|---|---|
| [C₂H₄³⁵ClN₃]⁺ | 105 | Molecular Ion (M⁺) |
| [C₂H₄³⁷ClN₃]⁺ | 107 | Molecular Ion (M+2) |
| [C₂H₄³⁵Cl]⁺ | 77 | Loss of N₂ |
Elemental Analysis for Compositional Verification
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This technique is used to confirm the empirical formula of this compound and its derivatives. The experimentally determined percentages of each element are compared with the calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the purity and elemental composition of the synthesized compound. rsc.org
| Element | Calculated (%) | Found (%) |
|---|---|---|
| Carbon (C) | 13.03 | Not Reported |
| Hydrogen (H) | 1.64 | Not Reported |
| Nitrogen (N) | 22.78 | Not Reported |
X-ray Diffraction for Crystalline Structure Elucidation
X-ray diffraction is a pivotal analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This methodology is indispensable for the unambiguous structural elucidation of novel compounds, providing definitive information on bond lengths, bond angles, and stereochemistry. While the direct single-crystal X-ray analysis of this compound has not been extensively reported, due to its likely liquid or low-melting nature, the technique has been successfully applied to its stable, crystalline derivatives, primarily 1,2,3-triazoles.
The synthesis of 1,2,3-triazoles from azides via 1,3-dipolar cycloaddition reactions is a common and reliable method to obtain crystalline materials suitable for X-ray diffraction. The resulting triazole ring provides a rigid scaffold that facilitates the formation of high-quality single crystals. The structural analysis of these derivatives offers valuable insights into the molecular conformation and intermolecular interactions, which are influenced by the substituents on the triazole ring.
Detailed research findings from crystallographic studies of N-substituted 1,2,3-triazole derivatives demonstrate the utility of this method. For instance, the crystal structures of various 1-(halophenyl)-4-phenyl-1H-1,2,3-triazoles have been determined, revealing key structural parameters. These studies provide a template for understanding the expected structural features of triazoles derived from this compound.
The crystallographic data typically includes the unit cell dimensions (a, b, c), the angles (α, β, γ), the crystal system, and the space group. These parameters define the size and shape of the repeating unit in the crystal lattice. Furthermore, the analysis provides precise measurements of bond lengths and angles within the molecule.
Below are interactive data tables summarizing representative crystallographic data for N-substituted 1,2,3-triazole derivatives, which serve as analogs for derivatives of this compound.
Table 1: Crystallographic Data for 1-(4-fluorophenyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.6572(5) |
| b (Å) | 7.3692(8) |
| c (Å) | 15.5711(15) |
| α (°) | 79.202(9) |
| β (°) | 81.159(8) |
| γ (°) | 89.442(8) |
| Volume (ų) | 629.95(11) |
| Z | 2 |
Table 2: Selected Bond Lengths for 1-(4-fluorophenyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole
| Bond | Length (Å) |
| N1-N2 | 1.345(3) |
| N2-N3 | 1.301(3) |
| N3-C4 | 1.363(3) |
| C4-C5 | 1.373(4) |
| C5-N1 | 1.369(3) |
The elucidation of these crystal structures confirms the connectivity of the atoms and provides detailed information about the planarity of the triazole ring and the dihedral angles between the ring and its substituents. This information is crucial for understanding the structure-property relationships of these compounds.
Future Perspectives in 1 Azido 2 Chloroethane Research
Development of Sustainable and Atom-Economical Synthetic Approaches
The traditional synthesis of 1-Azido-2-chloroethane typically involves the nucleophilic substitution of 2-chloroethanol (B45725) with an azide (B81097) source, such as sodium azide. While effective, this approach can be improved by applying the principles of green and sustainable chemistry. Future research will likely focus on developing synthetic routes that are more environmentally benign and efficient. rsc.orgrsc.org
Key areas for development include:
Catalytic Azide Transfer: Moving away from stoichiometric azide sources like sodium azide to catalytic systems could significantly reduce waste. Research into catalysts that can facilitate the transfer of an azide group from a less hazardous source would be a major advancement.
Solvent Minimization and Alternative Media: Current syntheses often rely on organic solvents. Future approaches could explore solvent-free reaction conditions or the use of greener solvents like water, supercritical fluids, or ionic liquids to minimize environmental impact. rsc.org
Energy Efficiency: Investigating alternative energy sources such as microwave irradiation or mechanochemistry could lead to faster reaction times and reduced energy consumption compared to conventional heating.
An atom-economical approach would focus on maximizing the incorporation of all reactant atoms into the final product, thereby minimizing waste. google.comrsc.orgresearchgate.net For instance, a direct azidochlorination of ethene would represent an ideal, 100% atom-economical route, though achieving this transformation selectively and safely presents a significant chemical challenge.
| Parameter | Traditional Synthesis (e.g., from 2-chloroethanol) | Potential Sustainable Approach |
|---|---|---|
| Azide Source | Stoichiometric (e.g., Sodium Azide) | Catalytic Azide Transfer Agent |
| Solvent | Organic Solvents (e.g., DMF, DMSO) | Water, Supercritical CO₂, or Solvent-Free |
| Energy Input | Conventional Heating (Reflux) | Microwave, Ultrasound, or Mechanochemistry |
| Atom Economy | Moderate (Byproducts like NaOH are formed) | High to Excellent (e.g., Direct addition to ethene) google.comrsc.org |
| Waste Profile | Inorganic salts and solvent waste | Minimal waste, recyclable catalyst |
Unexplored Reactivity and Novel Transformations of the Azide and Chloro Groups
The true synthetic power of this compound lies in the differential reactivity of its two functional groups. Future research will delve deeper into selectively transforming one group while preserving the other, as well as designing tandem reactions where both groups participate sequentially.
Unexplored areas include:
Selective Transformations: Developing orthogonal protection-free strategies to selectively react either the azide or the chloro group is a key research frontier. For example, performing copper-catalyzed azide-alkyne cycloaddition (CuAAC) under conditions that leave the chloro group untouched for subsequent nucleophilic substitution would enable the streamlined synthesis of complex molecules. nih.gov
Intramolecular Cyclizations: Under specific conditions, intramolecular reactions could be triggered. For instance, the formation of N-vinyl aziridine (B145994) or other novel heterocyclic systems through a concerted or stepwise reaction involving both the azide and chloro-functionalized carbons is a plausible but underexplored possibility.
Nitrene-Mediated Reactions: Photolytic or thermolytic decomposition of the azide to a highly reactive nitrene intermediate in the presence of the chloro group could lead to novel intramolecular C-H insertion or rearrangement products, yielding unique molecular scaffolds.
| Functional Group(s) Involved | Potential Transformation | Resulting Structure/Application |
|---|---|---|
| Azide Group Only | Orthogonal CuAAC or SPAAC Click Reactions | Functionalized triazoles with a preserved chloro handle |
| Chloro Group Only | Selective Nucleophilic Substitution | Introduction of diverse functionalities (e.g., ethers, amines, thiols) |
| Both Azide and Chloro Groups | Tandem Substitution/Cycloaddition | Rapid assembly of complex heterocyclic molecules |
| Both Azide and Chloro Groups | Intramolecular Cyclization | Formation of novel strained rings like aziridines or other heterocycles |
Integration into Flow Chemistry and Automated Synthesis Platforms
The synthesis and handling of small organic azides like this compound can pose safety risks due to their potential thermal instability. Flow chemistry offers a compelling solution to mitigate these hazards by utilizing small reactor volumes, ensuring that only minute quantities of the energetic compound are present at any given time. mdpi.comsemanticscholar.org
Future research in this area will likely focus on:
Continuous-Flow Synthesis: Developing a continuous-flow process for the production of this compound would not only enhance safety but also allow for seamless integration with subsequent reaction steps. rsc.org This avoids the isolation of the potentially hazardous intermediate. mdpi.com
Automated Multi-step Synthesis: Integrating the flow synthesis of this compound into automated platforms would enable its on-demand generation and immediate use in multi-step reaction sequences. nih.govchemrxiv.orgresearchgate.net For example, an automated system could synthesize the compound, perform a click reaction, and then execute a nucleophilic substitution, all without manual intervention. This would dramatically accelerate the discovery of new molecules for various applications.
Expansion of Synthetic Utility in Emerging Fields of Chemical Research
The unique bifunctional architecture of this compound makes it an ideal candidate for application in several cutting-edge areas of chemical research. Its ability to act as a "linker" or "handle" is particularly valuable.
Potential emerging applications include:
Chemical Biology and Bioconjugation: The azide group can participate in bioorthogonal "click" chemistry to label biomolecules (proteins, nucleic acids, etc.), while the chloro group could be used to attach the molecule to a solid support or another molecular tag.
Materials Science: This compound could be used to functionalize polymers and surfaces. For instance, a surface could be modified via substitution at the chloro group, leaving the azide available to "click" onto other molecules, creating tailored material properties.
Fragment-Based Drug Discovery: As a small, bifunctional fragment, this compound could be used to link two different pharmacophoric fragments, enabling the rapid generation of novel drug candidates. The resulting triazole from the click reaction can act as a stable, biocompatible linker.
The continued exploration of this compound promises to yield not only new chemical reactions but also innovative solutions in interdisciplinary fields, solidifying its role as a powerful tool in the synthetic chemist's arsenal.
Q & A
Basic: What are the recommended methods for synthesizing 1-Azido-2-chloroethane, and how can reaction conditions be optimized to minimize hazardous byproducts?
Methodological Answer:
Synthesis typically involves nucleophilic substitution, where 2-chloroethanol derivatives react with sodium azide (NaN₃) under controlled conditions. Key optimizations include:
- Temperature Control : Maintain 0–5°C to prevent azide decomposition or unintended exothermic reactions.
- Solvent Choice : Use anhydrous solvents (e.g., DMF or acetonitrile) to avoid hydrolysis of intermediates.
- Reagent Addition : Employ dropwise addition of NaN₃ to mitigate heat buildup.
- Safety Measures : Conduct reactions in a fume hood with blast shields, and avoid metal catalysts (e.g., copper) to prevent explosive metal azide formation.
Monitor reaction progress via TLC or GC-MS. Post-synthesis, purify via fractional distillation or column chromatography. Document all parameters (molar ratios, reaction time) to ensure reproducibility .
Basic: How should researchers characterize the purity and structural integrity of this compound post-synthesis?
Methodological Answer:
- Spectroscopic Techniques :
- NMR (¹H, ¹³C) : Confirm azide (-N₃) and chloro (-Cl) group positions. For example, azide protons may appear as a singlet near δ 3.5–4.0 ppm.
- IR Spectroscopy : Identify the azide stretch (~2100 cm⁻¹) and C-Cl bond (~650 cm⁻¹).
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 120.05).
- Chromatography : Use GC-FID or HPLC with a C18 column to assess purity (>95%).
- Elemental Analysis : Compare experimental C, H, N, and Cl percentages with theoretical values.
Report all data in alignment with journal guidelines, including supplementary materials for raw spectra .
Advanced: In cases of contradictory spectroscopic data for this compound, what analytical strategies can resolve structural ambiguities?
Methodological Answer:
- Cross-Validation : Combine multiple techniques (e.g., X-ray crystallography for definitive bond angles, 2D NMR for signal assignment).
- Computational Modeling : Perform DFT calculations to predict NMR shifts or IR spectra and compare with experimental data.
- Dynamic Effects Analysis : Investigate conformational isomerism via variable-temperature NMR to assess signal splitting.
- Collaborative Expertise : Partner with specialists for advanced methods like XAS (X-ray absorption spectroscopy) or isotopic labeling studies.
Document discrepancies transparently and propose hypotheses (e.g., solvent polarity effects) in the discussion section .
Advanced: How can computational chemistry be integrated into experimental studies of this compound’s reactivity?
Methodological Answer:
- Reaction Pathway Prediction : Use DFT (B3LYP/6-31G*) to model reaction mechanisms, identifying transition states and intermediates.
- Solvent Effects : Apply COSMO-RS simulations to evaluate solvent polarity impacts on reaction kinetics.
- Validation : Correlate computed activation energies with experimental Arrhenius plots.
- Data Sharing : Publish computational parameters (software version, basis sets, convergence criteria) to enable reproducibility.
Integrate results into the "Methods" section, highlighting synergies between theory and experiment .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles.
- Ventilation : Use fume hoods for all manipulations to avoid azide vapor inhalation.
- Storage : Keep in airtight, glass containers under inert gas (N₂/Ar) at 4°C, away from metals or heat sources.
- Spill Management : Neutralize spills with sand or vermiculite; avoid water to prevent toxic HN₃ gas formation.
Include safety protocols in experimental write-ups and conduct risk assessments before synthesis .
Advanced: How to design stability studies assessing this compound under varying environmental conditions?
Methodological Answer:
- Stress Testing : Expose samples to UV light, humidity (40–80% RH), and temperatures (25–60°C) over 1–4 weeks.
- Degradation Analysis : Use LC-MS to identify breakdown products (e.g., ethylene derivatives or azide loss).
- Kinetic Modeling : Apply the Arrhenius equation to extrapolate shelf life at standard conditions.
- Statistical Tools : Perform ANOVA to determine significant degradation factors (e.g., temperature > humidity).
Publish stability data with confidence intervals and degradation pathways .
Basic: What are the critical parameters to document when reporting the synthesis of this compound for peer-reviewed publication?
Methodological Answer:
- Experimental Details : Reagent purity (e.g., ≥99% NaN₃), solvent drying methods, and reaction stoichiometry.
- Purification : Column chromatography conditions (stationary phase, eluent ratios) or distillation parameters (boiling point range).
- Analytical Thresholds : Report NMR integration thresholds (e.g., S/N > 10:1) and chromatographic purity thresholds.
- Supplementary Data : Provide raw spectra and computational input files in repositories like Zenodo or Figshare.
Adhere to journal-specific guidelines for data transparency .
Advanced: How to address discrepancies in reported thermodynamic properties of this compound across different studies?
Methodological Answer:
- Meta-Analysis : Systematically review literature to compare calorimetry (ΔH, ΔG) or vapor pressure data.
- Error Source Identification : Evaluate calibration standards (e.g., thermocouple accuracy) and sample purity in conflicting studies.
- Replication Studies : Reproduce key experiments under standardized conditions (e.g., IUPAC-recommended protocols).
- Collaborative Resolution : Publish a consensus paper with original authors, proposing revised values based on pooled data.
Highlight methodological differences (e.g., static vs. dynamic measurement techniques) in the discussion .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
